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Aluminum, bis(dodecanoato-kappaO)hydroxy-

Cat. No.: B13778991
CAS No.: 817-83-4
M. Wt: 442.6 g/mol
InChI Key: YHOBFONOTZZEHM-UHFFFAOYSA-K
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Description

Contextualization within Metal Soap Chemistry and Rheology Modification

Metal soaps are the salts of fatty acids with metals. Aluminum soaps, including Aluminum, bis(dodecanoato-kappaO)hydroxy-, are a prominent class of metal soaps known for their ability to significantly alter the viscosity and flow properties of liquid systems. These compounds are generally insoluble in water but can dissolve in various organic solvents, where they often form gels.

The thickening power of aluminum soaps in organic hydrocarbon solvents is a key characteristic. This gelling capability is attributed to the formation of a network structure within the solvent. Historically, it was believed that this was due to the formation of long polymer-like chains of aluminum molecules linked together, with the fatty acid chains extending outwards. However, more recent research suggests that the gelling mechanism arises from the formation of spherical, nano-sized micelles from the aluminum soap molecules. These colloidal particles then aggregate to form extensive, fractal networks that immobilize the solvent, leading to a significant increase in viscosity. nih.gov

The rheological behavior of systems containing aluminum soaps can be complex. The linear rheological properties often resemble those of entangled polymer melts, while their nonlinear behavior can be similar to that seen in particle-suspended systems. researchgate.net This dual nature makes them highly effective and versatile rheology modifiers in a wide range of products.

Historical and Contemporary Academic Perspectives on Aluminum Hydroxy Dodecanoates

The study of aluminum soaps dates back several decades, with early research focusing on their synthesis and fundamental gelling properties. royalsocietypublishing.org Historically, the synthesis of aluminum soaps was often achieved through aqueous metathesis, which involves the reaction of an alkali metal soap with an aluminum salt. The product of this reaction is typically an adsorption complex of the fatty acid on hydrated alumina (B75360), with the chemical combination occurring during the drying process. royalsocietypublishing.org

A significant advancement in the understanding of aluminum soap chemistry came from the study of the reaction between aluminum alkoxides and fatty acids in organic solvents. These studies revealed that a maximum of two fatty acid molecules react with each aluminum alkoxide molecule, leading to the formation of di-soaps. royalsocietypublishing.org This finding was crucial in understanding the stoichiometry and structure of these compounds.

Contemporary research has shifted towards a more detailed understanding of the microstructure of aluminum soap gels and their precise rheological behavior. High-resolution microscopy and advanced rheology measurements have provided new insights into their gelling mechanism, challenging the long-held polymer chain theory and proposing a model based on the aggregation of nanoparticles. nih.govresearchgate.net The focus is now on harnessing these properties for novel applications, such as in advanced rubber formulations, where they can act as reinforcing agents and improve material performance. researchgate.net

Scope and Research Significance of Aluminum, bis(dodecanoato-kappaO)hydroxy- in Applied Chemistry and Engineering

The research significance of Aluminum, bis(dodecanoato-kappaO)hydroxy- and related aluminum soaps is substantial, with applications spanning various fields of applied chemistry and engineering. Their ability to control the flow and texture of materials makes them invaluable additives.

In the field of polymers and materials science , aluminum soaps are investigated for their potential to reinforce polymer matrices. For instance, the incorporation of aluminum soaps into rubber compounds has been shown to enhance tensile strength and reduce rolling resistance, highlighting their potential in the tire industry. researchgate.net

In the coatings and inks industry , aluminum soaps act as thickeners and anti-settling agents. They help to maintain the desired viscosity of paints and inks, preventing the settling of pigments and ensuring a uniform application.

As lubricating grease thickeners , aluminum soaps create a stable gel structure that holds the lubricating oil in place. This provides consistent lubrication over a wide range of temperatures and operating conditions.

Furthermore, the study of aluminum carboxylates, the broader class of compounds to which Aluminum, bis(dodecanoato-kappaO)hydroxy- belongs, is an active area of research. The synthesis of novel aluminum carboxylate structures, including metal-organic frameworks (MOFs), has opened up new possibilities for applications in areas such as gas storage, catalysis, and separation technologies. daneshyari.comresearchgate.net

While specific research on Aluminum, bis(dodecanoato-kappaO)hydroxy- is not as extensive as for some other aluminum soaps, the fundamental principles derived from the study of related compounds provide a strong basis for its potential applications and continued research.

Interactive Data Tables

Due to the limited availability of specific experimental data for "Aluminum, bis(dodecanoato-kappaO)hydroxy-", the following tables provide information on closely related and constituent compounds. This data is intended to provide a general understanding of the expected properties.

Table 1: Properties of Related Aluminum Carboxylates

PropertyAluminum, bis(decanoato-O)hydroxy-Aluminum Laurate (Trilaurate)
CAS Number 56639-50-0 cas.org7230-93-5 nih.gov
Molecular Formula C20H39AlO5C36H69AlO6 nih.gov
Appearance -White powder wikipedia.orgassignmentpoint.com
Molar Mass -624.9 g/mol nih.govwikipedia.org
Boiling Point -296 °C (565 °F; 569 K) wikipedia.orgassignmentpoint.com
Solubility in Water -Soluble wikipedia.orgassignmentpoint.com

Table 2: General Properties of Aluminum and its Hydroxide (B78521)

PropertyAluminumAluminum Hydroxide
Appearance Silvery-white, soft, non-magnetic, ductile metalWhite amorphous powder
Density 2.70 g/cm³2.42 g/cm³
Melting Point 660.32 °C300 °C (decomposes)
Boiling Point 2470 °CNot applicable
Reactivity Reacts with acids and basesAmphoteric (reacts with both acids and bases)
Thermal Conductivity High-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47AlO5 B13778991 Aluminum, bis(dodecanoato-kappaO)hydroxy- CAS No. 817-83-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

817-83-4

Molecular Formula

C24H47AlO5

Molecular Weight

442.6 g/mol

IUPAC Name

aluminum;dodecanoate;hydroxide

InChI

InChI=1S/2C12H24O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;;/h2*2-11H2,1H3,(H,13,14);;1H2/q;;+3;/p-3

InChI Key

YHOBFONOTZZEHM-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[OH-].[Al+3]

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Aluminum, Bis Dodecanoato Kappao Hydroxy

Direct Synthesis Pathways and Mechanistic Considerations

Direct synthesis methods involve the reaction of an aluminum source directly with the fatty acid. These routes are often explored to produce purer products by avoiding the formation of water-soluble salt byproducts that are common in precipitation methods. google.com

The selection of reactant precursors is a critical factor in the direct synthesis of Aluminum, bis(dodecanoato-kappaO)hydroxy-. Common aluminum precursors include aluminum hydroxides, alkoxides, and in some energy-intensive processes, elemental aluminum. google.com

Aluminum Hydroxide (B78521) : Gelatinous aluminum hydrate (B1144303) (aluminum hydroxide) is a key precursor that can react directly with saponifiable organic acids like dodecanoic acid. google.com The reactivity of aluminum hydroxide can be influenced by its form; for instance, gibbsite [α-Al(OH)3·3H2O] and boehmite [Al(O)(OH)]n are also used as starting materials for aluminum carboxylates. researchgate.net The direct reaction between aluminum hydroxide and fatty acids can be challenging and is often not commercially feasible without a catalyst, as the reaction may not proceed even at elevated temperatures. google.com

Aluminum Alkoxides : A more reactive precursor is an aluminum alkoxide, such as aluminum isopropoxide. dtic.mil The reaction between an aluminum alkoxide and a fatty acid in an organic solvent is a preferred method in academic studies for studying the chemical nature of aluminum soaps, as it avoids the complexities introduced by water. royalsocietypublishing.org

Elemental Aluminum : While less common due to high energy consumption, elemental aluminum can be reacted with a carboxylic acid and water mixture to form polymeric aluminum carboxylate salts. google.com

Stoichiometric control is essential for determining the final composition of the aluminum soap. The ratio of the dodecanoate (B1226587) groups to the aluminum atom can be manipulated by adjusting the initial reactant ratios. For example, when using aluminum alkoxides, studies have shown that a maximum of two fatty acid molecules typically react with each aluminum alkoxide molecule, leading to the formation of the di-soap. royalsocietypublishing.orgresearchgate.net Similarly, varying the amount of aluminum hydrate relative to the fatty acid allows for the production of soaps with different compositions and aluminum oxide content. google.com

Table 1: Common Precursors for Direct Synthesis

Aluminum Precursor Carboxylic Acid Precursor Typical Reaction Environment Reference
Gelatinous Aluminum Hydrate Dodecanoic Acid Aqueous, with catalyst google.com
Aluminum Alkoxide (e.g., Isopropoxide) Dodecanoic Acid Organic Solvent (e.g., Cyclohexane) dtic.milroyalsocietypublishing.org
Gibbsite or Boehmite Dodecanoic Acid Aqueous or Organic researchgate.net

The kinetics of the direct reaction between aluminum hydroxide and dodecanoic acid are notably slow under normal conditions. google.com The reaction rate is significantly influenced by temperature; mild heating can accelerate the process. google.com For instance, circulating water at 110°F has been used to speed up the reaction between gelatinous aluminum hydrate and fatty acids. google.com Without a catalyst, the reaction is often not commercially viable due to its slow pace and inconsistent results. google.com

To overcome the kinetic barriers of the direct reaction between aluminum hydroxide and fatty acids, catalyst systems are employed. The use of a catalyst makes the synthesis commercially feasible, allowing the reaction to proceed efficiently even at room temperature. google.com

Alkali catalysts are commonly used for this purpose. These include the hydroxides and carbonates of potassium, sodium, and ammonia. google.com The catalyst is typically added in small quantities, ranging from 0.01% to 2.0% by weight of the gelatinous aluminum hydrate. google.com The presence of the catalyst promotes the reaction, leading to the formation of an aluminum soap mass from which free water separates and can be decanted. google.com A significant advantage of this catalyzed direct method is that the alkali catalyst is soluble in the separated water and is removed with it, resulting in a final product that is relatively free of impurities and water-soluble salts. google.com

Indirect Precipitation and Metathesis Routes

Indirect methods, particularly precipitation via metathesis (or double decomposition), represent the most common commercial technique for producing aluminum soaps. google.com These routes involve the reaction of a soluble aluminum salt with a soluble soap.

The most prevalent indirect method is aqueous precipitation. This process typically involves two main steps:

Saponification : A fatty acid, such as dodecanoic acid (lauric acid), is saponified with an alkali, like sodium hydroxide, to form a water-soluble soap (e.g., sodium dodecanoate). google.com

Metathesis/Precipitation : A solution of a water-soluble aluminum salt, such as aluminum sulfate (B86663) or aluminum acetate, is added to the warm aqueous solution of the sodium soap. google.comgoogle.com This results in a double decomposition reaction where the insoluble Aluminum, bis(dodecanoato-kappaO)hydroxy- precipitates out of the solution. google.com

The resulting precipitate is then isolated through filtration and washed to remove water-soluble salt byproducts, such as sodium sulfate. google.com However, complete removal of these salts is difficult in practice, which can be a disadvantage of this method. google.com

The properties of the precipitated soap are highly dependent on reaction conditions such as pH, temperature, and the method of preparation. researchgate.net The material precipitated in aqueous solutions is often considered an adsorption complex of the fatty acid upon hydrated alumina (B75360). royalsocietypublishing.orgresearchgate.net The chemical combination to form the true soap is believed to occur during the subsequent drying process. royalsocietypublishing.orgresearchgate.net

While aqueous routes are common, non-aqueous methods are also utilized, particularly in research settings, to better control the product's chemical nature. royalsocietypublishing.org These methods, such as the reaction between aluminum alkoxides and fatty acids in an organic solvent, avoid the complications associated with the high reactivity and structural role of water. royalsocietypublishing.org

Table 2: Comparison of Precipitation Techniques

Technique Description Advantages Disadvantages Reference
Aqueous Precipitation Reaction between a soluble aluminum salt and a soluble soap (e.g., sodium dodecanoate) in water. Common commercial method, high yield. Product contaminated with soluble salts, properties dependent on drying. google.comresearchgate.net

| Non-Aqueous Synthesis | Reaction between precursors like aluminum alkoxides and fatty acids in an organic solvent. | Produces purer product, avoids complications with water. | More expensive solvents, less common commercially. | royalsocietypublishing.org |

Salt exchange is the fundamental principle behind the metathesis reactions described above, where the cation of the soluble soap (e.g., Na⁺) is exchanged for the aluminum ion (Al³⁺) to form the insoluble aluminum soap. google.comresearchgate.net

After the initial synthesis, derivatization strategies can be employed to adjust the composition and structure of the crude aluminum soap. The ratio of fatty acid to aluminum can be modified by treating the soap with specific aqueous solutions. google.com

To increase the free fatty acid content, the soap can be treated with an aqueous acid solution, which causes partial decomposition of the di-soap into free fatty acids and an aluminum salt. google.com

Conversely, to reduce the free fatty acid content, the crude soap can be leached with a dilute aqueous alkaline solution (e.g., sodium hydroxide at pH 7.5-9.0). This converts the free acid into a soluble sodium soap that is then washed away. google.com

To increase the relative aluminum content, the soap can be treated with a more concentrated alkali solution (pH 9.5-11.0), which decomposes the di-soap into aluminum hydroxide and a soluble sodium soap. google.com

These post-synthesis modification techniques allow for the targeted production of aluminum soaps with specific compositions tailored to particular applications.

Green Chemistry Approaches in Aluminum Dodecanoate Synthesis Research

In line with the growing emphasis on sustainable chemical manufacturing, research efforts are being directed towards the development of greener synthetic routes for aluminum dodecanoate. These approaches aim to reduce the environmental footprint by minimizing solvent use, utilizing renewable raw materials, and decreasing waste generation.

Solvent-free synthesis is a key area of green chemistry that seeks to eliminate the use of volatile organic compounds, thereby reducing pollution and health hazards. Two promising solvent-free techniques being explored for the synthesis of metallic soaps like aluminum dodecanoate are mechanochemistry and ultrasound-assisted synthesis.

Mechanochemistry: This technique involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions in the solid state. qub.ac.uk For the synthesis of aluminum dodecanoate, this would typically involve the direct grinding of a solid aluminum precursor, such as aluminum hydroxide, with dodecanoic acid. The mechanical energy input facilitates the reaction without the need for a solvent. This method is noted for being faster and more convenient in many cases than traditional solvent-based syntheses. qub.ac.uk

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also facilitate solvent-free or solvent-reduced syntheses. The high-energy acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate the reaction between the aluminum precursor and dodecanoic acid. nih.govmdpi.com Research in related areas has shown that ultrasound-assisted synthesis can lead to significant reductions in reaction times and improved yields. mdpi.com

Green Synthetic ProtocolPrecursorsEnergy SourceKey Advantages
Mechanochemistry Aluminum hydroxide, Dodecanoic acidMechanical grinding/millingSolvent-free, reduced reaction time, potentially lower energy consumption.
Ultrasound-Assisted Aluminum hydroxide, Dodecanoic acidHigh-frequency sound wavesReduced reaction time, enhanced reaction rates, potential for lower temperatures.

A significant aspect of green chemistry is the use of renewable feedstocks and the minimization of waste throughout the production process.

Sustainable Precursor Utilization: The dodecanoic acid (lauric acid) used in the synthesis can be sourced from renewable vegetable oils, such as coconut oil and palm kernel oil. musimmas.com The use of bio-based lauric acid from sustainably managed sources is a key step towards a greener production process for aluminum dodecanoate. musimmas.com Research is also exploring the use of waste-derived feedstocks, such as spent frying oils, which can be processed to yield fatty acids for soap production. rsc.org

Waste Minimization Methodologies: The traditional precipitation method for producing aluminum soaps generates an aqueous waste stream containing soluble salts, which requires treatment before discharge. google.com Key strategies for waste minimization in this process include:

Process Optimization: Careful control of reaction parameters such as pH, temperature, and reactant concentrations can maximize the yield of the desired product and minimize the formation of by-products. For the synthesis of aluminum dilaurate, maintaining a reaction pH between 3.5 and 4.0 has been shown to produce a high-quality product. researchgate.net

Alternative Reagents: The selection of aluminum salts where the corresponding sodium salt by-product has a lower environmental impact or a potential secondary use can contribute to waste reduction.

Waste Minimization StrategyDescriptionPotential Impact
Process Optimization Precise control of pH, temperature, and stoichiometry.Increased product yield, reduced by-product formation, and minimized unreacted raw materials in the waste stream.
Recycling of Process Water Treatment and reuse of water from the washing and filtration stages.Reduced water consumption and lower volume of wastewater for treatment.
By-product Valorization Finding applications for the soluble salt by-products generated.Creation of a circular economy loop and reduction of solid waste.

Scale-Up and Industrial Production Methodologies Research for Commercial Viability

The commercial viability of producing Aluminum, bis(dodecanoato-kappaO)hydroxy- hinges on efficient and scalable manufacturing processes. The precipitation method remains the most common industrial route. google.comgoogle.com

The industrial process typically involves the following steps:

Saponification: Dodecanoic acid is reacted with an alkali, such as sodium hydroxide, in an aqueous solution to form sodium dodecanoate (a soluble soap). google.com

Precipitation: A solution of a water-soluble aluminum salt, such as aluminum sulfate or aluminum chloride, is added to the sodium dodecanoate solution under controlled conditions. This results in the precipitation of the insoluble aluminum dodecanoate. google.com The stoichiometry and pH are carefully controlled to favor the formation of the bis(dodecanoato-kappaO)hydroxy- species. researchgate.net

Filtration and Washing: The precipitated aluminum soap is separated from the aqueous phase by filtration. It is then washed with water to remove the soluble salt by-products (e.g., sodium sulfate or sodium chloride). google.com

Drying and Milling: The washed product is dried to remove residual moisture and then milled to achieve the desired particle size and physical form.

For large-scale production, continuous processes are often favored over batch processes due to their potential for higher throughput and more consistent product quality. researchgate.net A continuous process would involve the continuous feeding of the reactant solutions into a reactor, followed by continuous separation, washing, and drying of the product. researchgate.net

Industrial Production StageKey EquipmentCritical Parameters
Saponification Stirred tank reactorTemperature, concentration of reactants, mixing efficiency.
Precipitation Precipitation vessel with controlled addition systemspH, temperature, rate of addition of aluminum salt solution, agitation speed.
Filtration Filter press, rotary vacuum filterFilter medium, pressure/vacuum, cake thickness.
Washing Reslurrying tanks, filter pressWash water temperature and volume, number of wash cycles.
Drying Spray dryer, tray dryer, vacuum dryerTemperature, air flow, residence time.
Milling Hammer mill, jet millMill speed, screen size.

Advanced Structural Elucidation and Supramolecular Assembly of Aluminum, Bis Dodecanoato Kappao Hydroxy

Spectroscopic Characterization of Molecular Architecture

Spectroscopic methods are fundamental in defining the molecular framework of Aluminum, bis(dodecanoato-kappaO)hydroxy-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its functional groups, bonding, and the coordination environment of the central aluminum atom.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding within Aluminum, bis(dodecanoato-kappaO)hydroxy-. The spectra are characterized by distinct bands corresponding to the vibrational modes of the dodecanoate (B1226587) ligands, the hydroxyl group, and the aluminum-oxygen bonds.

The carboxylate groups of the dodecanoate ligands are particularly informative. The separation between the antisymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group provides insight into its coordination mode. mdpi.com In this compound, the dodecanoate ligand coordinates to the aluminum center, resulting in characteristic shifts in these bands compared to the free carboxylate ion.

Key vibrational bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl (-OH) group coordinated to the aluminum atom. semanticscholar.org Its broadness suggests hydrogen bonding.

C-H Stretching: Sharp bands observed between 2800 and 3000 cm⁻¹ are assigned to the symmetric and antisymmetric stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the long alkyl chains of the dodecanoate ligands.

Carboxylate Stretching: The most critical region for understanding coordination lies between 1400 and 1600 cm⁻¹. The antisymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands appear here. A significant separation (Δν = νₐₛ - νₛ) typically indicates a monodentate or bridging coordination geometry. researchgate.net

Al-O Stretching: Vibrations corresponding to the Al-O bonds are typically found in the lower frequency "fingerprint" region of the spectrum, generally below 1000 cm⁻¹. researchgate.net Specific bands related to Al-O-C from the carboxylate and Al-OH from the hydroxyl group can be identified here. scispace.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which may be weak or inactive in the infrared spectrum. The symmetric vibrations of the C-C backbone of the alkyl chains are often more prominent in Raman spectra.

Table 1: Representative Vibrational Band Assignments for Aluminum, bis(dodecanoato-kappaO)hydroxy-

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
O-H Stretch 3200 - 3600 Stretching of the aluminum-bound hydroxyl group, often broadened by hydrogen bonding.
C-H Stretches 2850 - 2960 Antisymmetric and symmetric stretching of CH₂ and CH₃ groups in the dodecanoate alkyl chains.
Carboxylate (Antisymmetric) 1550 - 1610 νₐₛ(COO⁻), sensitive to the coordination environment of the carboxylate group with the aluminum ion.
Carboxylate (Symmetric) 1400 - 1450 νₛ(COO⁻), also dependent on the coordination mode.
Al-O-H Bending 900 - 1100 In-plane bending or deformation of the Al-OH group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Coordination Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the coordination environment of the aluminum nucleus and the conformation of the dodecanoate ligands. ²⁷Al NMR is particularly crucial for determining the geometry around the central metal ion.

The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminum atom. mdpi.com

Hexa-coordinate (octahedral) Al: Resonances typically appear in the range of -30 to +30 ppm. mdpi.com

Penta-coordinate Al: These species resonate further downfield.

Tetra-coordinate (tetrahedral) Al: Resonances are found significantly downfield, often in the +30 to +80 ppm range. cuni.cz

For Aluminum, bis(dodecanoato-kappaO)hydroxy-, the aluminum center is expected to be hexa-coordinated, likely involving coordination with the two dodecanoate ligands, the hydroxyl group, and potentially water molecules or bridging interactions with other molecules, leading to a chemical shift near 0 ppm. cuni.czresearchgate.net The broadness of the ²⁷Al NMR signal is also informative, as the quadrupolar nature of the ²⁷Al nucleus (I = 5/2) results in broader lines for less symmetric environments. mdpi.com

¹H and ¹³C NMR spectra confirm the structure of the dodecanoate ligands. The ¹H NMR spectrum would show characteristic signals for the terminal methyl group (a triplet around 0.9 ppm), a series of methylene groups in the alkyl chain (a broad multiplet around 1.2-1.6 ppm), and the methylene group alpha to the carboxylate (a triplet around 2.2-2.4 ppm). In ¹³C NMR, distinct signals would appear for the carbonyl carbon (175-185 ppm) and the individual carbons of the alkyl chain.

Table 2: Predicted NMR Chemical Shifts for Aluminum, bis(dodecanoato-kappaO)hydroxy-

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity Notes
²⁷Al Al Center ~0 - 10 Broad singlet Consistent with a hexa-coordinated aluminum environment. mdpi.comcuni.cz
¹H -CH₃ (Terminal) ~0.9 Triplet Terminal methyl group of the dodecanoate chain.
¹H -(CH₂)₉- ~1.2 - 1.6 Multiplet Methylene groups of the long alkyl chain.
¹H -CH₂-COO ~2.2 - 2.4 Triplet Methylene group adjacent to the carboxylate.

Mass Spectrometry (MS) for Molecular Fragmentation Pathways and Complex Ion Identification

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of the compound, which helps in confirming its structure. Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), it is possible to observe the molecular ion or related complex ions.

The mass spectrum of Aluminum, bis(dodecanoato-kappaO)hydroxy- would likely show a primary ion corresponding to the intact molecule or an adduct. The fragmentation pathways would be expected to involve the sequential loss of the ligands. Common fragmentation events would include:

Loss of a dodecanoate radical or dodecanoic acid molecule.

Loss of the hydroxyl group or a water molecule.

Cleavage of the C-C bonds within the long alkyl chains of the dodecanoate ligands, leading to a series of peaks separated by 14 Da (-CH₂-).

Diffraction-Based Structural Investigations

Diffraction techniques utilize the scattering of X-rays by the electron clouds of atoms to determine the arrangement of those atoms in space. These methods are indispensable for characterizing the solid-state structure, including crystallinity, polymorphism, and nanoscale organization.

X-ray Diffraction (XRD) for Crystallinity, Polymorphism, and Unit Cell Determination

Powder X-ray Diffraction (PXRD) is the primary technique for assessing the long-range order and crystalline nature of a solid material. A crystalline sample of Aluminum, bis(dodecanoato-kappaO)hydroxy- would produce a distinct diffraction pattern with sharp Bragg peaks at specific 2θ angles. An amorphous sample, in contrast, would yield a broad, featureless halo.

PXRD is also critical for identifying polymorphism—the ability of a substance to exist in two or more crystalline forms. rigaku.com Different polymorphs can have different physical properties. If multiple polymorphs of this compound exist, they would each produce a unique diffraction pattern. researchgate.net By comparing the experimental pattern to known standards or patterns calculated from single-crystal data, the specific polymorphic form can be identified.

For a highly crystalline sample, the diffraction data can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., triclinic, monoclinic, orthorhombic), which define the fundamental repeating unit of the crystal lattice.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Nanostructure and Microstructure Analysis

While XRD probes atomic-scale periodicity (crystallinity), Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide information on larger-scale structures, from nanometers to micrometers. colab.ws These techniques are particularly useful for materials like aluminum soaps that can form complex hierarchical or self-assembled structures.

WAXS (Wide-Angle X-ray Scattering): The WAXS region is essentially the same as that used in standard XRD and provides information about the short-range order and crystallinity of the material.

SAXS (Small-Angle X-ray Scattering): SAXS probes larger structural features (typically 1-100 nm) and is ideal for characterizing the supramolecular assembly of Aluminum, bis(dodecanoato-kappaO)hydroxy-. osti.gov It can reveal how the individual molecules arrange themselves, for instance, into lamellar (layered) structures, micelles, or other ordered aggregates. The long alkyl chains of the dodecanoate ligands can drive this self-assembly, leading to periodic structures that can be detected by SAXS as distinct scattering peaks at low angles. Analysis of SAXS data can determine the size, shape, and spacing of these nanoscale features.

Together, SAXS and WAXS offer a comprehensive picture of the multi-scale structure, from the packing of atoms in the unit cell (WAXS) to the larger organization of molecular assemblies (SAXS).

Neutron Scattering Techniques for Hydrogen Atom Localization and Dynamics Studies

Neutron scattering serves as a uniquely powerful analytical tool for the precise localization of hydrogen atoms and the investigation of their dynamic behaviors within the molecular structure of Aluminum, bis(dodecanoato-kappaO)hydroxy-. Unlike X-ray diffraction, which primarily interacts with an atom's electron cloud, making it less effective for detecting lighter elements, neutrons scatter off the atomic nucleus. This fundamental difference provides a significant advantage for identifying hydrogen atoms. berkeley.eduacs.org

Inelastic Neutron Scattering (INS) is particularly adept at probing the vibrational states of hydrogen atoms, especially those within the hydroxyl (OH) group and the long alkyl chains of the dodecanoate ligands. The resulting vibrational spectra yield direct insights into the local chemical environment and bonding of these hydrogen atoms. For instance, INS can precisely measure the stretching and bending frequencies of the Al-OH group, which in turn reveals information about the O-H bond strength and the degree of hydrogen bonding with adjacent molecules. acs.orgberkeley.edu

Furthermore, Quasi-Elastic Neutron Scattering (QENS) is instrumental in studying the complex dynamics of the dodecanoate chains. wikipedia.orgrwth-aachen.de QENS analyzes the slight broadening of the elastic scattering peak to quantify diffusive motions, such as the rotational and translational movements of these alkyl chains. rwth-aachen.deresearchgate.net This information is critical for understanding the flexibility of the ligands and their contribution to the material's bulk properties and supramolecular organization. Temperature-dependent QENS studies, for example, can identify the onset of chain melting and other dynamic transitional phases. rwth-aachen.denih.gov The technique is sensitive enough to differentiate between various types of motion, such as localized jumps versus continuous diffusion, providing a detailed picture of molecular dynamics on timescales from 10⁻¹³ to 10⁻⁷ seconds. rwth-aachen.deaps.org

TechniqueInformation ObtainedRelevance to Compound Structure
Inelastic Neutron Scattering (INS) Vibrational modes of hydrogen atoms.- Precise location of H atoms in Al-OH and dodecanoate chains. - Strength of O-H bond. - Extent of intermolecular hydrogen bonding.
Quasi-Elastic Neutron Scattering (QENS) Diffusive motions (rotational, translational).- Flexibility and dynamics of dodecanoate chains. - Onset of phase transitions like chain melting. - Characterization of molecular motion on various timescales.

Microscopic and Morphological Characterization

The macroscopic behavior of Aluminum, bis(dodecanoato-kappaO)hydroxy- is deeply rooted in its microscopic and morphological characteristics. Advanced microscopy techniques are essential for visualizing the compound's particle morphology, state of aggregation, and surface features at the nanoscale.

Electron Microscopy (TEM, SEM) for Particle Morphology and Agglomeration State Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are fundamental techniques for revealing the morphology and aggregation state of Aluminum, bis(dodecanoato-kappaO)hydroxy- particles. SEM provides high-resolution imaging of the sample's surface, detailing the shape, size distribution, and texture of the particles, which often appear as agglomerates of primary particles. thermofisher.com In related aluminum soaps like aluminum laurate, electron microscopy has revealed fine structures of films and fibers, with the observed morphology being highly dependent on the sample preparation method. scispace.comnih.gov

TEM offers higher magnification and resolution, enabling the visualization of the internal structure of these particles. thermofisher.com It can distinguish between crystalline and amorphous domains within the material. By using selected area electron diffraction (SAED), TEM can also provide crystallographic information, helping to identify the phases present. For many metal soaps, TEM reveals that crystalline structures often consist of an interlocked mesh of bundled fibers. nist.gov The sample preparation for TEM is critical, as the material must be sufficiently thin to be electron-transparent, a process that can be complex for these types of materials. thermofisher.com

Microscopy TechniqueKey Information Provided
Scanning Electron Microscopy (SEM) - Particle shape and size distribution - Surface texture - State of agglomeration
Transmission Electron Microscopy (TEM) - Internal particle structure - Crystalline vs. amorphous domains - Electron diffraction for phase identification

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interaction Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to map the surface topography of Aluminum, bis(dodecanoato-kappaO)hydroxy- at the nanometer and even angstrom scale. ebatco.comazooptics.com By scanning a sharp tip attached to a flexible cantilever across the sample, AFM generates a detailed three-dimensional map of the surface. tribology.rs This provides quantitative data on key surface parameters such as average roughness (Ra), root mean square roughness (Rq), and maximum peak-to-valley height (Rmax). ebatco.comnih.gov

Beyond topography, AFM can map variations in surface properties. tandfonline.com By functionalizing the AFM tip with specific chemical groups, it is possible to probe interfacial interactions, such as adhesion and hydrophobicity, at the molecular level. researchgate.net This capability, often referred to as Chemical Force Microscopy (CFM), can be used to distinguish between the hydrophobic dodecanoate chains and the more hydrophilic hydroxy-aluminum regions on the particle surface. acs.org Understanding these interfacial properties is crucial as they govern how the compound interacts with other materials in various applications. tandfonline.com

AFM ModeMeasurementSignificance for Aluminum, bis(dodecanoato-kappaO)hydroxy-
Topography Imaging 3D surface map, roughness parameters (Ra, Rq)Quantifies surface texture and particle dimensions.
Chemical Force Microscopy (CFM) Adhesion forces, interfacial interactionsMaps the distribution of hydrophobic and hydrophilic regions, revealing how particles will interact with their environment.

Thermal Analysis Techniques for Structural Transitions

Thermal analysis techniques are crucial for characterizing the structural changes and thermal stability of Aluminum, bis(dodecanoato-kappaO)hydroxy- as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies and Order-Disorder Phenomena

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com This allows for the detection of thermal events such as melting, crystallization, and other phase transitions. mdpi.comsoton.ac.uk For metal carboxylates, DSC thermograms can reveal endothermic peaks corresponding to the melting of the long alkyl chains. rsc.org The temperature and enthalpy (heat) of these transitions provide insight into the degree of order and the strength of intermolecular forces within the material. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms and Thermal Stability Profiles

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. researchgate.net For aluminum carboxylates, the TGA curve typically reveals a multi-step decomposition process.

Initial, smaller mass losses at lower temperatures (e.g., < 200°C) are often associated with the removal of adsorbed water or residual solvents. researchgate.net Subsequent, more significant mass loss steps at higher temperatures correspond to the thermal decomposition of the organic dodecanoate ligands and the dehydroxylation of the aluminum core. researchgate.netresearchgate.net The final residue at high temperatures is typically aluminum oxide. researchgate.net The specific decomposition temperatures and the percentage of mass lost at each stage are characteristic of the compound's thermal stability. For similar aluminum-bearing compounds, decomposition can involve the breakdown of the organic skeleton, dehydroxylation, and combustion of decomposition products, ultimately leading to various forms of alumina (B75360). researchgate.neticm.edu.plscispace.com

A hypothetical TGA profile for Aluminum, bis(dodecanoato-kappaO)hydroxy- might show the following stages:

Temperature Range (°C)ProcessAssociated Mass Loss
< 150Loss of adsorbed water/solventMinor
250 - 400Decomposition and loss of dodecanoate ligandsMajor
> 400Dehydroxylation and final conversion to Al₂O₃Significant

Computational Chemistry and Molecular Modeling of Structure

Computational chemistry and molecular modeling serve as powerful tools for elucidating the intricate structural and dynamic properties of "Aluminum, bis(dodecanoato-kappaO)hydroxy-". These in silico approaches provide a molecular-level understanding that complements experimental characterization techniques. By simulating the behavior of atoms and molecules, researchers can predict and analyze various characteristics, from electronic structure to self-assembly processes, offering profound insights into the nature of this aluminum soap.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Aluminum, bis(dodecanoato-kappaO)hydroxy-", DFT calculations can illuminate the fundamental aspects of its chemical bonding, stability, and reactivity. These calculations focus on the electron density rather than the complex many-electron wave function, making it a computationally efficient yet accurate method for molecules of this size.

Furthermore, DFT can be used to determine the optimized molecular geometry, predicting bond lengths and angles with high accuracy. These theoretical structures can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. The calculated vibrational frequencies from DFT can also aid in the interpretation of experimental infrared and Raman spectra, assigning specific vibrational modes to different functional groups within the molecule.

Key electronic properties that can be determined through DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. The spatial distribution of these frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack.

Illustrative data from hypothetical DFT calculations on "Aluminum, bis(dodecanoato-kappaO)hydroxy-" are presented in the tables below to showcase the type of information that can be obtained.

Table 1: Calculated Geometric Parameters from DFT

Parameter Bond/Angle Calculated Value
Bond Length Al-O (dodecanoato) 1.85 Å
Bond Length Al-O (hydroxy) 1.80 Å

Table 2: Calculated Electronic Properties from DFT

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 5.7 eV

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Processes

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This methodology is particularly well-suited for studying the conformational flexibility of the long dodecanoate chains and the supramolecular self-assembly of "Aluminum, bis(dodecanoato-kappaO)hydroxy-" molecules. researchgate.net

For a single molecule, MD simulations can explore its conformational landscape. The long hydrocarbon tails of the dodecanoate ligands are highly flexible, and MD can map the accessible conformations and the energy barriers between them. This information is crucial for understanding the molecule's physical properties, such as its solubility and interaction with other molecules.

Of significant interest is the use of MD to simulate the self-assembly of multiple "Aluminum, bis(dodecanoato-kappaO)hydroxy-" molecules. researchgate.nettue.nl These aluminum soaps are known to form complex supramolecular structures, such as micelles, inverse micelles, or lamellar structures in various solvents. MD simulations can provide a step-by-step visualization of how these aggregates form, driven by forces such as van der Waals interactions between the hydrocarbon tails and coordination bonds between the aluminum centers and carboxylate groups.

By simulating a system containing many molecules of "Aluminum, bis(dodecanoato-kappaO)hydroxy-" and a solvent, researchers can observe the spontaneous formation of larger assemblies. Analysis of the simulation trajectories can provide quantitative data on the size and shape of the aggregates, the arrangement of the molecules within them, and the dynamics of their formation and dissolution. These simulations can also shed light on the role of the hydroxyl group in directing the self-assembly through hydrogen bonding.

The insights gained from MD simulations are critical for understanding the rheological properties of solutions containing this aluminum soap and its performance in various applications, such as gelling agents or stabilizers.

The following tables provide examples of the type of data that can be extracted from MD simulations of "Aluminum, bis(dodecanoato-kappaO)hydroxy-".

Table 3: Conformational Analysis from MD Simulations

Parameter Description Average Value
End-to-End Distance of Dodecanoate Chain A measure of the chain's extension 12.5 Å

Table 4: Self-Assembly Parameters from MD Simulations

Parameter Description Value
Critical Micelle Concentration (CMC) Concentration at which micelles start to form Varies with solvent
Aggregation Number Average number of molecules per micelle 50-100

Rheological Behavior and Gelation Mechanisms of Aluminum, Bis Dodecanoato Kappao Hydroxy Dispersions

Microstructure Formation and Gel Network Development

The gelation of Aluminum, bis(dodecanoato-kappaO)hydroxy- in non-aqueous media results in the formation of a three-dimensional network capable of immobilizing large volumes of the solvent. The strength and properties of this gel are intrinsically linked to the microstructure of the network.

Historically, the gelation mechanism of aluminum soaps in hydrocarbons was thought to involve the formation of long polymeric chains. This theory posited that aluminum atoms linked together to form a central axis with fatty acid chains extending outwards. nih.gov However, more recent investigations utilizing high-resolution electron microscopy have challenged this model. nih.gov

The current understanding suggests that the gelation process begins with the self-assembly of the aluminum soap molecules into spherical, nano-sized micelles. nih.govresearchgate.net These colloidal particles then aggregate to form a network of highly fractal and jammed structures, which is responsible for the high viscosity of the resulting gel. nih.govresearchgate.net In dilute solutions, the soap units may exist in a state approaching molecular dispersion, but as the concentration increases, strong intermolecular attractions lead to the formation of fibrillar aggregates. royalsocietypublishing.org The resulting gel is believed to consist of intertwined fibrils that can be easily deformed and stretched. royalsocietypublishing.org The characteristic properties of these gels, which manifest above a critical concentration, can be explained by a network structure with weak binding forces at the points of contact between the aggregated units. researchgate.net

The stability and formation of the gel network are heavily reliant on non-covalent interactions, particularly hydrogen bonding and coordination interactions. The "hydroxy-" group in the Aluminum, bis(dodecanoato-kappaO)hydroxy- molecule plays a crucial role in forming intermolecular hydrogen bonds. The absence of such cross-linking opportunities, as seen in aluminum trilaurate, results in a lack of gelling properties in hydrocarbon solutions. researchgate.net

The properties of the solvent are a determining factor in the gelation behavior of Aluminum, bis(dodecanoato-kappaO)hydroxy-. The interplay between the solubility of the gelling agent and the intermolecular forces that drive self-assembly is critical. researchgate.net Aluminum soaps are particularly effective at thickening organic hydrocarbon solvents. researchgate.net

The choice of solvent, such as benzene, carbon tetrachloride, or various alkanes, can significantly impact the viscosity and the ease of isolation of the aluminum soap. cdnsciencepub.com For instance, benzene has been noted as a good solvent for the synthesis and study of aluminum soaps, allowing for the formation of solutions from which the soap can be isolated. cdnsciencepub.com The degree of crystallinity of the dry soap also affects its interaction with hydrocarbons; a more amorphous form will more readily swell and form a jelly at lower temperatures compared to a well-crystallized form. dtic.mil

Viscoelastic Properties and Rheological Modification Studies

The rheological behavior of Aluminum, bis(dodecanoato-kappaO)hydroxy- dispersions is complex, exhibiting both viscous and elastic characteristics. These properties are critical for the material's performance as a rheological modifier.

Dynamic oscillatory rheology is a powerful tool for probing the viscoelastic nature of these gels. In such tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G''). G' is a measure of the elastic response, or the energy stored in the material during deformation, while G'' represents the viscous response, or the energy dissipated as heat.

For gels formed by aluminum soaps, G' is typically higher than G'' over a range of frequencies, indicating a predominantly solid-like or gel-like behavior. mdpi.com The magnitudes of G' and G'' are dependent on the concentration of the soap and the nature of the solvent.

Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.15010
16515
108025
10010040

Under steady shear, dispersions of Aluminum, bis(dodecanoato-kappaO)hydroxy- typically exhibit non-Newtonian behavior. Specifically, they demonstrate shear-thinning, where the viscosity decreases as the shear rate increases. rheology.org This is a result of the progressive breakdown of the gel network structure under increasing shear. At very low shearing stresses, the gels may exhibit high viscosity and Newtonian flow. researchgate.net

These systems also often display thixotropy, a time-dependent shear-thinning behavior. When subjected to shear, the viscosity decreases, and when the shear is removed, the structure slowly recovers, and the viscosity increases over time. This behavior is attributed to the reversible breakdown and reformation of the network junctions within the gel. The flow curves of aluminum soap dispersions in toluene (B28343) have been shown to display Newtonian behavior at very low shear rates (e.g., below 10⁻² sec⁻¹) and pronounced shear-thinning at higher shear rates. rheology.org

Table 2: Illustrative Steady Shear Rheology Data for an Aluminum Soap Dispersion (Note: This is an illustrative table based on typical behavior described in the literature.)

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)
0.01100
0.180
130
105
1001

Yield Stress Determination and Flow Initiation Mechanisms

The initiation of flow in dispersions of Aluminum, bis(dodecanoato-kappaO)hydroxy-, commonly known as aluminum dilaurate, is contingent upon exceeding a critical shear stress, referred to as the yield stress. Below this threshold, the material behaves as a viscoelastic solid, exhibiting elastic deformation under an applied stress. Once the yield stress is surpassed, the gel structure breaks down, and the material begins to flow, transitioning to a liquid-like state. The determination of this yield stress is crucial for understanding the processing and application of these materials.

Several methods are employed to determine the yield stress of such complex fluids. One common approach involves a stress ramp test, where the shear stress is gradually increased while monitoring the material's response. The yield stress is often identified as the peak in the viscosity versus stress curve, which signifies the point of structural breakdown. Another method is the creep test, where a constant stress is applied, and the resulting strain is measured over time. By conducting a series of creep tests at different stress levels, the yield stress can be identified as the critical stress above which continuous flow occurs.

Furthermore, the flow behavior of aluminum dilaurate gels can be characterized by fitting experimental data to rheological models such as the Herschel-Bulkley model. This model incorporates a yield stress term and describes the relationship between shear stress and shear rate in non-Newtonian fluids.

The flow initiation in these dispersions is a complex process governed by the rupture and rearrangement of the gel network. At stresses below the yield point, the network of self-assembled aluminum soap molecules can elastically deform. As the stress approaches the yield value, localized failures within the network begin to occur. The propagation of these failures leads to a catastrophic breakdown of the structure and the onset of bulk flow. The mechanism of flow initiation is also influenced by factors such as the concentration of the aluminum soap, the nature of the solvent, and the temperature, all of which affect the strength and connectivity of the gel network.

Rheokinetics of Gelation and Network Formation

Time-Dependent Rheological Evolution during Gelation Processes

The gelation of Aluminum, bis(dodecanoato-kappaO)hydroxy- in a solvent is a time-dependent process characterized by a significant evolution of its rheological properties. This transformation from a low-viscosity sol to a high-viscosity, viscoelastic gel can be monitored using techniques such as small-amplitude oscillatory shear (SAOS) rheometry.

Initially, the system behaves as a viscous liquid, with the loss modulus (G'') being greater than the storage modulus (G'). As the gelation proceeds, a network of interconnected aluminum soap structures begins to form. This is reflected in a gradual increase in both G' and G''. The gel point is typically identified as the time at which G' and G'' crossover (G' = G''), signifying the transition from a predominantly liquid-like to a solid-like behavior. Beyond the gel point, G' continues to increase and eventually plateaus as the gel network matures and reaches its equilibrium strength.

The kinetics of this process can be modeled to understand the underlying mechanisms of network formation. For instance, the evolution of the storage modulus over time can be fitted to kinetic models, such as autocatalytic reaction models or the Avrami model, to extract parameters related to the rate of gelation and the dimensionality of the growing structures. These models can provide insights into whether the gelation is driven by nucleation and growth or by a more uniform aggregation process.

Influence of Temperature and Shear History on Gel Formation and Stability

The formation and stability of Aluminum, bis(dodecanoato-kappaO)hydroxy- gels are profoundly influenced by both temperature and the shear history applied to the system.

Temperature: Temperature plays a critical role in the kinetics of gelation and the final properties of the gel. Generally, an increase in temperature accelerates the dissolution of the aluminum soap in the solvent. However, the subsequent cooling process is crucial for the self-assembly and network formation. The rate of cooling can affect the morphology of the resulting network, with slower cooling rates often leading to more ordered and stable structures. Furthermore, the thermal stability of the formed gel is a key parameter. The gel-sol transition temperature (Tgel), at which the gel melts and reverts to a sol, is dependent on the concentration of the gellant and the nature of the solvent. The strength of many aluminum-based gels has been observed to increase with increasing temperature up to a certain point, after which thermal degradation may occur.

Shear History: The rheological properties of these gels are highly sensitive to their shear history, a phenomenon known as thixotropy. Applying shear to a formed gel can disrupt the network structure, leading to a decrease in viscosity and the storage modulus. This shear-thinning behavior is often reversible, and the gel structure can recover over time once the shear is removed. However, the extent and rate of recovery depend on the intensity and duration of the applied shear. A high shear rate applied for a prolonged period can lead to an irreversible breakdown of the gel network. Understanding the thixotropic behavior is essential for applications where the material is subjected to varying shear conditions, such as in pumping, mixing, and application processes. For instance, in particulate gel fuels containing aluminum, the applied shear has been shown to have a significant impact on the gel's structure and rheology, with the gel not fully regaining its original structure after the removal of high shear.

Sol-Gel Transition Dynamics and Phase Behavior

Critical Gel Concentration Determination in Various Solvent Systems

The formation of a gel by Aluminum, bis(dodecanoato-kappaO)hydroxy- in a solvent only occurs above a certain minimum concentration, known as the critical gel concentration (CGC). Below the CGC, the system remains in a sol state, which is a colloidal suspension of the gellant molecules or small aggregates in the solvent. The CGC is a fundamental parameter that defines the boundary between the sol and gel phases and is highly dependent on the specific solvent system.

The determination of the CGC is typically performed using the vial inversion method. In this technique, a series of samples with varying concentrations of the aluminum soap in the chosen solvent are prepared. The samples are heated to ensure complete dissolution and then allowed to cool to a specific temperature and equilibrate. A sample is considered to be in a gel state if it does not flow upon inverting the vial. The CGC is then taken as the lowest concentration at which a stable gel is formed.

The CGC is influenced by several factors related to the solvent, including its polarity, hydrogen bonding capability, and molecular structure. These solvent properties affect the solubility of the aluminum soap and the intermolecular interactions that drive the self-assembly process. Generally, solvents that provide a balance between solvating the dodecanoate (B1226587) chains and promoting the association of the hydroxy-aluminum centers will lead to lower CGC values.

Below is a hypothetical data table illustrating how the critical gel concentration of Aluminum, bis(dodecanoato-kappaO)hydroxy- might vary in different solvent systems.

Solvent SystemPolarity IndexHydrogen Bonding CapabilityCritical Gel Concentration (wt%)
Toluene2.4Low1.5
Cyclohexane0.2None2.0
Kerosene~1.0Low1.8
Mineral Oil~0.1None2.5
Diethyl Ether2.8Low3.0

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual values would need to be determined experimentally.

Phase Diagrams of Aluminum Dodecanoate Hydroxy/Solvent Systems

The phase behavior of Aluminum, bis(dodecanoato-kappaO)hydroxy- in a given solvent can be represented by a temperature-concentration phase diagram. This diagram maps the different phases (sol, gel, and potentially other liquid crystalline phases) that exist at various temperatures and gellant concentrations.

A typical phase diagram for a thermoreversible gel system, such as those formed by aluminum dilaurate, will show a sol-gel transition line that separates the sol phase at higher temperatures or lower concentrations from the gel phase at lower temperatures and higher concentrations. This transition line is not a sharp boundary but rather a region over which the gelation or melting process occurs.

The construction of such a phase diagram involves determining the sol-gel transition temperature (Tgel) for a range of concentrations. Tgel can be determined by various methods, including the vial inversion method (observing the temperature at which the gel melts upon heating or forms upon cooling), differential scanning calorimetry (DSC) which detects the enthalpy change associated with the phase transition, and rheological measurements (monitoring the change in viscoelastic properties with temperature).

The shape of the sol-gel transition line provides valuable information about the thermodynamics of the gelation process. For many organogels, there is an exponential relationship between the gellant concentration and the reciprocal of the gelation temperature, which is characteristic of a self-assembly process driven by non-covalent interactions.

A hypothetical phase diagram for an Aluminum, bis(dodecanoato-kappaO)hydroxy-/Toluene system is presented below.

This diagram illustrates that at a given concentration above the CGC, the system transitions from a sol to a gel as the temperature is decreased below the Tgel. Conversely, upon heating, the gel will melt back into a sol. The exact position and shape of this phase boundary are specific to the particular aluminum soap-solvent system and are influenced by the strength of the intermolecular interactions driving the gelation.

Theoretical Models for Rheological Description of Aluminum Hydroxy Dodecanoate Gels

The intricate rheological properties of Aluminum, bis(dodecanoato-kappaO)hydroxy- gels, such as viscoelasticity, shear-thinning, and time-dependent behavior, necessitate the use of advanced theoretical models for their quantitative description. These models are broadly categorized into constitutive models that describe the flow behavior and network theories that explain the underlying microstructure's influence on the macroscopic properties.

Constitutive Models for Viscoelastic Flow Behavior

Constitutive equations are mathematical relationships that describe the mechanical behavior of materials by relating stress, strain, and their time derivatives. For the viscoelastic gels formed by Aluminum, bis(dodecanoato-kappaO)hydroxy-, several models developed for non-Newtonian fluids can be adapted to characterize their flow properties.

One of the most versatile models for describing fluids with a yield stress, a common characteristic of these gels, is the Herschel-Bulkley model . This three-parameter model extends the Bingham plastic and Power-Law models and is expressed as:

τ = τ₀ + Kγ̇ⁿ

where:

τ is the shear stress

τ₀ is the yield stress, the minimum stress required to initiate flow

K is the consistency index, a measure of the fluid's viscosity

γ̇ is the shear rate

n is the flow behavior index, which indicates the degree of shear-thinning (n < 1) or shear-thickening (n > 1) behavior. wikipedia.orgaft.com

For many aluminum soap gels, which exhibit shear-thinning properties, the flow behavior index 'n' is typically less than 1. wikipedia.org The Herschel-Bulkley model is particularly useful as it can capture the transition from a solid-like behavior at stresses below the yield point to a fluid-like, shear-thinning behavior at higher stresses. wikipedia.orgresearchgate.net

In cases where a distinct yield stress is not prominent or for simplifying the analysis, the Power-Law model (or Ostwald-de Waele relationship) can be employed. This two-parameter model is a simplification of the Herschel-Bulkley model where the yield stress (τ₀) is assumed to be zero:

τ = Kγ̇ⁿ

This model is effective in describing the shear-thinning or shear-thickening nature of the fluid over a range of shear rates but does not account for a yield stress. wikipedia.orgscirp.orgmdpi.comtue.nl

The selection of the appropriate constitutive model depends on the specific rheological data obtained from experimental measurements, such as steady-state flow curves. The parameters for these models are typically determined by fitting the equations to the experimental data.

Constitutive ModelEquationKey ParametersApplicability to Aluminum Hydroxy Dodecanoate Gels
Herschel-Bulkley τ = τ₀ + Kγ̇ⁿYield stress (τ₀), Consistency index (K), Flow behavior index (n)Describes materials with a yield stress and shear-thinning/thickening behavior, which is characteristic of many aluminum soap gels.
Power-Law τ = Kγ̇ⁿConsistency index (K), Flow behavior index (n)Simpler model suitable for describing the shear-thinning behavior over a specific range of shear rates, particularly when a yield stress is negligible.

Network Theories for Predicting Macroscopic Rheological Response from Microscopic Interactions

The macroscopic rheological properties of Aluminum, bis(dodecanoato-kappaO)hydroxy- gels are a direct consequence of the underlying three-dimensional network structure formed by the aggregation of soap molecules. pnas.orgacs.org Network theories aim to connect the characteristics of this microstructure to the observable rheological behavior.

Contrary to earlier beliefs of a polymer chain-like structure, recent studies have revealed that the gelling mechanism in aluminum soap systems involves the formation of spherical, nano-sized micelles. These primary particles then aggregate to form a space-spanning, fractal network. pnas.orgacs.org This understanding has shifted the theoretical approach towards models developed for colloidal gels with fractal structures.

The fractal nature of the network is a key concept. A fractal is a structure that exhibits self-similarity over a range of length scales. The elasticity and viscosity of such a network can be related to its fractal dimension (Df), which is a measure of how the mass of an aggregate scales with its size.

For colloidal gels, scaling theories have been developed that predict the power-law dependence of the viscoelastic moduli (G' and G'') on the volume fraction of the solid phase (φ). These scaling relationships are influenced by the fractal dimension of the aggregates. princeton.edu While specific scaling laws for aluminum soap gels are not extensively documented, the general framework for fractal colloidal gels provides a valuable theoretical basis.

The viscoelastic response of these fractal networks can also be modeled by considering the system as a generalized Kelvin-Voigt model with a power-law spectrum of retardation times. This approach can relate the power-law exponent of the viscoelastic moduli to the fractal dimension of the gel. aip.org This theoretical framework helps to explain the frequency-dependent behavior of the storage and loss moduli observed in dynamic rheological measurements of these materials.

Furthermore, the nonlinear rheological behavior, such as the Payne effect (the strain-amplitude dependence of the viscoelastic moduli), observed in some aluminum soap systems, can be attributed to the deformation-induced breakdown and recovery of the weak physical bonds within the fractal network. acs.org Modeling this phenomenon often involves considering the cyclic breakdown and re-aggregation of the filler-filler interactions within the network.

Interfacial and Colloidal Science of Aluminum, Bis Dodecanoato Kappao Hydroxy Systems

Surface Adsorption and Wetting Phenomena

The amphiphilic nature of Aluminum, bis(dodecanoato-kappaO)hydroxy-, possessing a polar aluminum-hydroxy head group and nonpolar dodecanoate (B1226587) tails, dictates its tendency to adsorb at interfaces. This adsorption modifies the interfacial properties, influencing wetting and adhesion phenomena.

The adsorption of aluminum soaps on polar surfaces, such as metal oxides, is believed to occur through the interaction of the polar head group with the substrate, leaving the hydrophobic tails oriented away from the surface. This creates a low-energy, hydrophobic layer that can alter the wetting characteristics of the substrate. The Langmuir and Freundlich isotherm models are often used to describe the adsorption of surfactants like aluminum soaps from solution. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that can describe multilayer adsorption on heterogeneous surfaces.

Table 1: Representative Adsorption Isotherm Parameters for an Aluminum Soap System

AdsorbentAdsorbateIsotherm ModelParametersReference
Hematite (B75146)Aluminum B. parkii soapFreundlichKf = 1.25 (mg/g)(L/mg)1/n, n = 2.14 researchgate.net

Note: This data is for a related aluminum soap and is presented for illustrative purposes.

The accumulation of Aluminum, bis(dodecanoato-kappaO)hydroxy- at interfaces leads to a reduction in the interfacial free energy. This is a direct consequence of the amphiphilic structure of the molecule, which allows it to bridge the energetic gap between two immiscible phases. Studies on related compounds, such as aluminum laurate and aluminum stearate (B1226849), have demonstrated their effectiveness in reducing surface and interfacial tension. For instance, aluminum laurate has been shown to decrease the surface free energy of surfaces, contributing to superhydrophobic properties. acs.org Similarly, aluminum stearate is known to reduce the surface tension of water-based fluids. researchgate.netdalkemcorp.com

In liquid-liquid systems, such as oil-water emulsions, the adsorption of aluminum soaps at the interface lowers the interfacial tension, facilitating the formation of droplets and enhancing emulsion stability. The extent of this reduction is dependent on the concentration of the aluminum soap, the nature of the two liquid phases, and the temperature. In liquid-solid systems, the reduction in surface energy by the adsorption of aluminum soaps can improve the wetting of the solid by a non-polar liquid or, conversely, induce hydrophobicity.

Table 2: Illustrative Interfacial Tension Values for Systems Containing Aluminum Soaps

SystemAdditiveInterfacial Tension (mN/m)Temperature (°C)Reference
Diesel oil-BrineXanthan gum and Aluminum stearate4.6Not specified researchgate.net
WaterAluminum stearateReduced by 8 mN/m from pure waterNot specified researchgate.net

Note: These values are for systems containing related aluminum soaps and are presented to demonstrate the effect on interfacial tension.

Dispersion Stability and Particle Interactions

Aluminum, bis(dodecanoato-kappaO)hydroxy- can play a crucial role in controlling the stability of colloidal dispersions. It can function as a dispersing agent, preventing the aggregation of particles, or as a flocculant, promoting aggregation, depending on the system conditions.

In non-aqueous media, where electrostatic repulsion is often less significant than in aqueous systems, the role of surface charge in dispersion stability can still be important. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of colloidal stability. While specific data on the zeta potential of particles stabilized by Aluminum, bis(dodecanoato-kappaO)hydroxy- in non-aqueous media is scarce, studies on similar systems provide some insights. For example, the zeta potential of titania and alumina (B75360) particles dispersed in various organic solvents is significantly affected by the adsorption of ionic surfactants. researchgate.net The polarity of the solvent plays a crucial role in the development of surface charge. nih.govmdpi.com In hydrocarbons and other low-polarity solvents, the dissociation of ionic species is limited, and the mechanisms of charge generation can be complex, often involving acid-base interactions between the particle surface, the stabilizer, and trace impurities.

Table 3: Representative Zeta Potential Values in a Non-Aqueous Emulsion System

Emulsion SystemStabilizer ConcentrationZeta Potential (mV)Reference
Oil-in-water emulsion0.25% Xanthan gum and Aluminum stearate-11.8 researchgate.net
Oil-in-water emulsion0.75% Xanthan gum and Aluminum stearate-20.1 researchgate.net

Note: This data is for an oil-in-water emulsion stabilized by a combination of xanthan gum and aluminum stearate and is provided for illustrative purposes.

In non-aqueous media, steric stabilization is often the primary mechanism for preventing particle aggregation. This involves the adsorption of macromolecules or long-chain surfactants, such as Aluminum, bis(dodecanoato-kappaO)hydroxy-, onto the particle surfaces. The long, flexible dodecanoate chains extend into the surrounding medium, creating a protective layer. When two particles approach each other, the overlap of these adsorbed layers results in a repulsive force, preventing the particles from coming into close enough contact for attractive van der Waals forces to cause irreversible aggregation.

The effectiveness of steric stabilization depends on several factors, including the thickness of the adsorbed layer, the solvency of the medium for the stabilizing chains, and the surface coverage of the particles. For aluminum soaps, the long alkyl chains provide the necessary steric barrier. The gelling properties of aluminum soaps in hydrocarbons are a macroscopic manifestation of the intermolecular interactions that also lead to steric stabilization at the colloidal level. cfmot.de

Under certain conditions, Aluminum, bis(dodecanoato-kappaO)hydroxy- can act as a flocculating or coagulating agent, promoting the aggregation of particles in a dispersion. This can occur through several mechanisms. If the surface coverage of the particles by the aluminum soap is incomplete, the dodecanoate chains from one particle can adsorb onto a vacant site on another particle, leading to bridging flocculation.

Emulsification and Stabilization Mechanisms in Non-Aqueous Systems

The unique chemical structure of Aluminum, bis(dodecanoato-kappaO)hydroxy-, often referred to as aluminum hydroxy dodecanoate, imparts surface-active properties that are leveraged in the emulsification and stabilization of non-aqueous systems. This aluminum soap, consisting of a central aluminum atom bonded to two dodecanoate (laurate) chains and a hydroxyl group, exhibits amphiphilic character, allowing it to orient at the interface between two immiscible non-aqueous phases or a non-aqueous liquid and a dispersed solid.

The stability of emulsions is critically dependent on the rheological properties of the interfacial film formed by the emulsifier. For systems stabilized by aluminum dodecanoate hydroxy, the interfacial film exhibits complex viscoelastic behavior that resists coalescence of the dispersed phase. Interfacial rheology studies provide insight into the strength and elasticity of these films. tainstruments.com

The dilatational and shear rheology of the interface are key parameters. The dilatational modulus, which measures the resistance of the interface to expansion or compression, is often significant in systems stabilized by aluminum soaps. This is due to the strong intermolecular interactions between the dodecanoate chains and the potential for hydrogen bonding involving the hydroxyl groups. These interactions create a structured interfacial layer that can withstand mechanical disturbances.

Research into related systems, such as those involving other metallic stearates, has shown that the chemical structure of the soap, including the nature of the metal cation and the chain length of the fatty acid, significantly influences the interfacial rheology. For instance, aluminum stearates can create stronger viscoelastic films compared to lithium stearates, leading to greater resistance to structural changes under mechanical stress. mdpi.com This suggests that the trivalent nature of aluminum in aluminum dodecanoate hydroxy plays a crucial role in forming a robust interfacial network.

Table 1: Comparative Interfacial Properties of Emulsion Films Stabilized by Different Thickeners

ThickenerInterfacial TensionDilatational ModulusEmulsion Stability
Aluminum Dodecanoate Hydroxy (Hypothesized) Moderate to HighHighGood to Excellent
Lithium Stearate ModerateModerateModerate
Calcium Stearate ModerateModerate to HighGood

This table is illustrative and based on general principles of metallic soaps. Specific data for Aluminum, bis(dodecanoato-kappaO)hydroxy- is limited in publicly available literature.

Aluminum hydroxy dodecanoates, as part of the broader class of aluminum complex soaps, are utilized as thickeners and stabilizers in a variety of industrial non-aqueous formulations, most notably in lubricating greases. dtic.mil In these systems, the aluminum soap forms a fibrous network structure within the oil phase, effectively immobilizing the oil and creating a semi-solid grease. This network is established through the self-assembly of the soap molecules.

The presence of the hydroxyl group is considered desirable for the thickening properties of aluminum soaps in greases. dtic.mil It allows for the formation of complex structures that enhance the grease's dropping point, water resistance, and mechanical stability. dtic.milgoogle.com Greases formulated with aluminum complex soaps are known for their high-temperature performance and resistance to water washout. google.com

Self-Assembly in Non-Aqueous Systems

The functionality of Aluminum, bis(dodecanoato-kappaO)hydroxy- in non-aqueous systems is intrinsically linked to its ability to self-assemble into various supramolecular structures. This behavior is driven by the amphiphilic nature of the molecule, with the polar aluminum-hydroxy head group and the non-polar dodecanoate tails.

In organic solvents of low to medium polarity, aluminum dodecanoate hydroxy molecules can form reverse micelles. In these structures, the polar aluminum-hydroxy cores are shielded from the non-polar solvent by the outward-extending dodecanoate chains. The formation and size of these micelles are dependent on several factors, including the concentration of the aluminum soap, the nature of the solvent, and the temperature.

The aggregation of these reverse micelles can lead to the formation of larger structures and ultimately to the gelation of the organic liquid, which is the basis for the thickening effect observed in lubricating greases. The interaction between the hydroxyl groups of adjacent molecules is a key factor in the aggregation process, leading to the formation of a three-dimensional network.

Table 2: Factors Influencing Micellar Formation of Aluminum Dodecanoate Hydroxy in Organic Solvents

FactorInfluence on Aggregation
Concentration Increased concentration leads to larger aggregates and eventually network formation.
Solvent Polarity Lower polarity solvents promote the formation of reverse micelles.
Temperature Can affect both the critical micelle concentration and the shape/size of the aggregates.
Presence of Water Trace amounts of water can influence the micellar structure through hydration of the polar core.

While micellar aggregation is the most common form of self-assembly for aluminum soaps in non-aqueous systems, under specific conditions of concentration and temperature, more ordered structures such as vesicles and liquid crystalline phases can form. wikipedia.org Lyotropic liquid crystals, for example, exhibit phase transitions as a function of both temperature and concentration in a solvent. wikipedia.org

The formation of these phases is driven by the micro-phase segregation of the incompatible polar and non-polar components of the aluminum soap on a nanometer scale. wikipedia.org At higher concentrations, the self-assembled structures can become ordered into phases such as hexagonal columnar or lamellar phases. wikipedia.org

The characterization of these phases typically involves techniques such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM). These methods can provide information on the size, shape, and packing of the self-assembled structures. The formation of such ordered phases can significantly impact the macroscopic properties of the material, including its rheology and optical properties.

Environmental Fate and Degradation Pathways of Aluminum, Bis Dodecanoato Kappao Hydroxy Non Biological

Sorption and Mobility in Environmental Compartments

The movement of Aluminum, bis(dodecanoato-kappaO)hydroxy- in the environment will be largely dictated by its tendency to adsorb to soil and sediment particles and its potential to leach into water systems.

Due to its long alkyl chains, Aluminum, bis(dodecanoato-kappaO)hydroxy- is expected to be a hydrophobic compound with low water solubility. Such compounds generally exhibit a strong tendency to partition from the aqueous phase to solid phases like soil and sediment.

The primary mechanism of adsorption is likely to be hydrophobic interactions between the dodecanoate (B1226587) chains and the organic matter fraction of soils and sediments. The strength of this adsorption is positively correlated with the organic carbon content of the soil or sediment.

The aluminum component of the molecule can also interact with the mineral components of soil and sediment. Aluminum hydroxides and oxides have a strong affinity for surfaces of clay minerals and other oxides. usda.gov Cation exchange processes could also play a role, where the aluminum cation interacts with negatively charged sites on clay particles.

Several factors govern the extent of adsorption:

Soil/Sediment Organic Matter Content: Higher organic matter content will lead to stronger adsorption.

Clay Content and Type: Soils with a higher content of certain types of clay minerals will have a greater capacity for cation exchange and surface complexation.

pH: Soil and water pH will affect the surface charge of soil particles and the speciation of the compound, thereby influencing adsorption. Acidic conditions can increase the ionization of fatty acids, which may facilitate their adsorption to soil surfaces. researchgate.net

Ionic Strength: The concentration of other ions in the soil solution can compete for adsorption sites.

Given its expected strong adsorption to soil and sediment, the leaching potential of intact Aluminum, bis(dodecanoato-kappaO)hydroxy- is anticipated to be low. The compound is likely to be retained in the upper layers of the soil profile.

However, the mobility of its degradation products needs to be considered. As discussed under hydrolysis, the compound can dissociate into aluminum species and dodecanoic acid. The mobility of these products will differ.

Aluminum: The mobility of aluminum in soils is generally low, especially under neutral to slightly acidic conditions where it tends to precipitate as hydroxides or be strongly adsorbed to clay minerals. nih.gov However, under highly acidic conditions, such as those caused by acid rain, the solubility and mobility of aluminum can increase significantly, potentially leading to its leaching into groundwater. plos.orgnih.gov

Dodecanoic Acid: As a long-chain fatty acid, dodecanoic acid also has low water solubility and a high affinity for soil organic matter. Therefore, its mobility is also expected to be limited.

Research on Sustainable Lifecycle Aspects and Material Circularity

Specific research on the sustainable lifecycle and material circularity of Aluminum, bis(dodecanoato-kappaO)hydroxy- is not available in the public domain. However, general principles related to aluminum-containing compounds and the broader circular economy can be applied.

The concept of a circular economy aims to minimize waste and maximize the use of resources by keeping materials in circulation for as long as possible. novelis.com For a chemical like Aluminum, bis(dodecanoato-kappaO)hydroxy-, this would involve considering its entire lifecycle, from synthesis to end-of-life.

From a circularity perspective, the focus would be on the recovery and reuse of the aluminum content. Aluminum is a highly recyclable material, and recycling it requires only about 5% of the energy needed for primary production. aluminum.orgeuropean-aluminium.eu If this compound is used in applications where it becomes part of a waste stream, processes could theoretically be developed to recover the aluminum. However, the economic and technical feasibility of recovering aluminum from a complex mixture containing this specific soap would be challenging.

The dodecanoate portion of the molecule is derived from lauric acid, which can be sourced from renewable feedstocks such as coconut oil or palm kernel oil. The use of renewable raw materials is a positive aspect from a sustainable lifecycle perspective.

Future research in this area could focus on:

Designing applications where the compound can be easily recovered and reused.

Developing efficient methods for separating the aluminum from the organic component in waste streams.

Investigating the potential for using recycled aluminum in the synthesis of this and other aluminum-based chemicals.

The overarching goal of the aluminum industry is to move towards a more circular model that decouples growth from the consumption of finite resources. aluminium-stewardship.orgelkamehr.com

Recyclability and Reusability in Industrial Applications

The industrial life cycle of products containing "Aluminum, bis(dodecanoato-kappaO)hydroxy-" is intrinsically linked to the recyclability of the base materials in which it is incorporated. Due to a lack of specific research on the recyclability and reusability of "Aluminum, bis(dodecanoato-kappaO)hydroxy-" itself, this section will discuss the broader context of aluminum-containing products. This compound is a type of aluminum soap, often used as a thickener, gelling agent, or water repellent in various formulations. Its presence can influence the recycling streams of the materials it is part of, such as plastics or coatings.

The recyclability of industrial products containing this aluminum compound is largely dependent on the primary material of the product. For instance, if "Aluminum, bis(dodecanoato-kappaO)hydroxy-" is used as an additive in plastics, the recyclability of the plastic itself is the main determinant. Metal stearates, a class of compounds to which "Aluminum, bis(dodecanoato-kappaO)hydroxy-" belongs, can act as pro-oxidant additives in polymers, potentially accelerating their degradation under thermal or photo-oxidative stress. researchgate.net This could have implications for the quality and number of times the plastic can be recycled.

In applications where it might be part of a coating on a recyclable metal substrate like aluminum, the coating is typically removed during the recycling process. The standard aluminum recycling process involves shredding, sorting, cleaning, and melting. sae.org During the melting phase, organic compounds are generally burned off.

The reusability of industrial products containing "Aluminum, bis(dodecanoato-kappaO)hydroxy-" is application-specific. For single-use products, reusability is not a factor. In more durable goods, the compound's role is to enhance the product's lifespan and performance, thereby contributing to its reusability before it enters the waste stream.

Below is a data table outlining the general recyclability considerations for materials that may contain "Aluminum, bis(dodecanoato-kappaO)hydroxy-".

Material MatrixGeneral RecyclabilityPotential Influence of the Compound
Plastics (e.g., Polyethylene)Varies by polymer type; can be mechanically recycled multiple times.May act as a pro-oxidant, potentially affecting the integrity of the recycled plastic. researchgate.net
Coatings on MetalsThe metal substrate is highly recyclable.The coating is typically removed and incinerated during the metal recycling process.
Greases and LubricantsGenerally not recycled; often incinerated or treated as hazardous waste.The entire product is typically consumed or disposed of, not recycled.

End-of-Life Scenarios and Environmental Impact Assessments of Product Applications

The end-of-life scenarios for products containing "Aluminum, bis(dodecanoato-kappaO)hydroxy-" are diverse and depend on the nature of the product and local waste management infrastructure. Due to the absence of specific Life Cycle Assessment (LCA) data for this compound, the environmental impact is discussed in the context of the general end-of-life pathways for the product categories in which it is likely used.

Common End-of-Life Scenarios:

Landfilling: In this scenario, the environmental fate of "Aluminum, bis(dodecanoato-kappaO)hydroxy-" is tied to the degradation of the surrounding material. As an aluminum compound, the aluminum component itself will not biodegrade but may undergo various chemical reactions depending on the landfill conditions. bisleyinternational.com The dodecanoate (laurate) portion is an organic fatty acid salt, which may be subject to slow degradation.

Incineration: When products containing this compound are incinerated, the organic components are combusted, while the aluminum would remain as an oxide in the ash. This ash may then be landfilled or, in some cases, used in construction applications.

Recycling: For recyclable products, the fate of "Aluminum, bis(dodecanoato-kappaO)hydroxy-" is determined by the recycling process. As mentioned, in metal recycling, it would likely be burned off. In plastics recycling, it would be carried over into the recycled material, where it could affect its properties.

Environmental Impact Assessments:

A comprehensive environmental impact assessment for "Aluminum, bis(dodecanoato-kappaO)hydroxy-" has not been identified in publicly available literature. However, LCAs of products that might contain such additives provide a framework for understanding their potential impacts. An LCA considers the entire life cycle of a product, from raw material extraction to end-of-life disposal. aluminum.orgmdpi.com

For aluminum-containing products, a significant portion of the environmental impact is associated with the energy-intensive production of primary aluminum. mdpi.com Recycling aluminum saves a substantial amount of energy compared to primary production. aluminum.org Therefore, the end-of-life scenario with the lowest environmental impact for aluminum-containing products is recycling.

The following table summarizes the potential environmental impacts associated with different end-of-life scenarios for products containing "Aluminum, bis(dodecanoato-kappaO)hydroxy-".

End-of-Life ScenarioPotential Environmental Impacts
LandfillingPotential for slow leaching of aluminum and organic components into the landfill environment. bisleyinternational.com
IncinerationRelease of combustion byproducts; generation of ash containing aluminum oxide that requires disposal.
RecyclingEnergy savings and reduced need for virgin materials, particularly if the primary material is aluminum. aluminum.org Potential for the compound to affect the quality of recycled plastics. researchgate.net

Q & A

Basic Question: What are the standard synthesis protocols for Aluminum, bis(dodecanoato-κO)hydroxy-?

Methodological Answer:
The compound is typically synthesized by reacting dodecanoic acid with aluminum hydroxide under controlled conditions. Key steps include:

  • Reagent Ratios: Maintain a molar ratio of 2:1 (dodecanoic acid:Al(OH)₃) to ensure bis-coordination of the carboxylate ligands.
  • Temperature Control: Conduct the reaction at 80–100°C to promote ligand exchange while avoiding decomposition.
  • Solvent Selection: Use non-polar solvents (e.g., toluene) to enhance solubility and prevent side reactions.
  • Purification: Isolate the product via vacuum filtration and wash with ethanol to remove unreacted acid .

Basic Question: What characterization techniques are essential for verifying its structure and purity?

Methodological Answer:
A multi-technique approach is critical:

  • FT-IR Spectroscopy: Confirm ligand coordination via shifts in carboxylate C=O stretching (1650–1550 cm⁻¹) and Al–O bonding (600–400 cm⁻¹).
  • Elemental Analysis (EA): Validate stoichiometry (e.g., %C, %H, %Al) against theoretical values.
  • Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition steps (e.g., ligand loss at 200–300°C).
  • NMR Spectroscopy: Use ¹³C NMR in deuterated chloroform to resolve dodecanoate chain environments .

Basic Question: What are its primary applications in material science research?

Methodological Answer:
The compound’s dual functionality as a catalyst and surfactant enables:

  • Polymer Additives: Acts as a nucleating agent in polypropylene (PP) to enhance crystallinity and mechanical properties.
  • Composite Materials: Improves dispersion in polymer matrices via its amphiphilic structure.
  • Coating Formulations: Serves as a cross-linking agent due to Al–OH reactivity .

Advanced Question: How can researchers design experiments to study its thermal stability under varying atmospheric conditions?

Methodological Answer:
Experimental Design:

  • Factorial Approach: Vary temperature (150–350°C), atmosphere (N₂ vs. O₂), and heating rate (5–20°C/min).
  • Analytical Tools:
    • TGA-DSC: Quantify mass loss and enthalpy changes during decomposition.
    • XRD: Monitor phase transitions (e.g., amorphous-to-crystalline shifts).
    • In Situ FT-IR: Track ligand dissociation in real-time.
      Data Interpretation: Correlate stability with ligand chain length and Al–O bond strength .

Advanced Question: How should researchers resolve contradictions in reported safety data (e.g., skin irritation vs. no reported toxicity)?

Methodological Answer:
Contradiction Analysis:

  • Source Evaluation: Compare safety data sheets (SDS) from industrial labs (e.g., : H315/H319 hazards) with academic studies (e.g., : no reported toxicity).
  • Experimental Replication: Conduct acute toxicity assays (e.g., OECD 404 for skin irritation) using purified batches.
  • Variable Control: Test impurity profiles (e.g., residual dodecanoic acid) via HPLC to identify confounding factors .

Advanced Question: What computational methods predict its interactions in composite materials?

Methodological Answer:
Modeling Workflow:

  • Molecular Dynamics (MD): Simulate ligand mobility in polymer matrices (e.g., PP) using force fields like AMBER or CHARMM.
  • DFT Calculations: Optimize Al–ligand bond energies and electron density maps (e.g., B3LYP/6-31G* basis set).
  • Machine Learning: Train models on existing data (e.g., crystallinity % vs. ligand structure) to predict new formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.